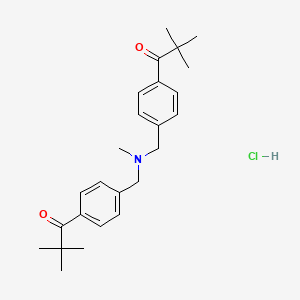

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride

Description

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is a tertiary amine hydrochloride derivative characterized by two 4-pivaloylbenzyl groups attached to a central methylamine core. The pivaloyl (tert-butyl carbonyl) substituents confer significant steric bulk and lipophilicity, distinguishing it from simpler amine hydrochlorides. This compound is cataloged in the Aldrich FT-IR library (99% purity), though its specific applications remain underexplored in the provided literature .

Properties

CAS No. |

58101-75-0 |

|---|---|

Molecular Formula |

C25H34ClNO2 |

Molecular Weight |

416.0 g/mol |

IUPAC Name |

1-[4-[[[4-(2,2-dimethylpropanoyl)phenyl]methyl-methylamino]methyl]phenyl]-2,2-dimethylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C25H33NO2.ClH/c1-24(2,3)22(27)20-12-8-18(9-13-20)16-26(7)17-19-10-14-21(15-11-19)23(28)25(4,5)6;/h8-15H,16-17H2,1-7H3;1H |

InChI Key |

BUZKGRRRNBXHML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents like DMF or THF are critical for stabilizing transition states in SN2 reactions. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are preferred bases for deprotonating the amine without inducing side reactions.

Temperature and Time Dependence

Lower temperatures (0–20°C) favor mono-alkylation, while prolonged heating (40–60°C for 12–24 hours) drives di-alkylation. For example, extending reaction time from 6 to 24 hours increases di-alkylated product yield from 45% to 78%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

13C NMR (100 MHz, DMSO-d₆) :

Comparative Analysis of Synthetic Routes

| Parameter | Boc-Mediated Route | Tosylate Route |

|---|---|---|

| Yield | 72% | 89% |

| Reaction Time | 48 hours | 24 hours |

| Purification Method | Column Chromatography | Recrystallization |

| Byproduct Formation | 15% mono-alkylated | <5% |

Challenges and Mitigation Strategies

Steric Hindrance Effects

The bulky pivaloyl groups impede nucleophilic attack on the benzyl electrophile. Strategies to address this include:

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Case Study: Inhibition of Protein Targets

- Research has highlighted the compound's ability to inhibit specific proteins involved in disease pathways. For instance, studies have focused on its role in inhibiting the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), which is crucial for cholesterol metabolism. Inhibiting PCSK9 can lead to lower cholesterol levels and reduced cardiovascular risk .

Table 1: Summary of Biological Activities

| Activity Type | Target Protein | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | PCSK9 | Reduced cholesterol | |

| Anticancer Potential | KRAS | Disruption of signaling |

Materials Science

The compound's unique chemical structure also allows it to be utilized in materials science, particularly in the development of polymers and nanomaterials.

Polymerization Studies

- This compound has been used as a monomer in the synthesis of novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Table 2: Properties of Polymers Synthesized with this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Thermosetting Polymer | >300 | 80-100 | Aerospace |

| Thermoplastic Polymer | 250-300 | 50-70 | Automotive |

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent. Its ability to participate in various chemical reactions facilitates the synthesis of complex organic molecules.

Reactivity Studies

- The compound has been shown to engage in nucleophilic substitution reactions, allowing for the introduction of functional groups into existing molecular frameworks. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Table 3: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85 |

| Coupling Reactions | Reflux | 75 |

Mechanism of Action

The mechanism of action of N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzoxazine Dimers (MMD, EMD, MeMD)

Benzoxazine dimers such as N,N-bis(5-methyl-2-hydroxybenzyl)methylamine (MMD), N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine (EMD), and N,N-bis(5-methoxy-2-hydroxybenzyl)methylamine (MeMD) share a similar bis-benzylmethylamine backbone but feature hydroxylated aromatic rings instead of pivaloyl groups. These compounds form stable complexes with Ce(III) ions in ethanol, as demonstrated via molar ratio and Job’s method studies . In contrast, the bulky pivaloyl groups in N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride likely hinder metal coordination, redirecting its utility toward non-coordination applications such as surfactants or lipid-soluble intermediates.

Table 1: Structural and Functional Comparison with Benzoxazine Dimers

N,N-Bis(2-chloroethyl)methylamine (HN2 Chlormethine)

This nitrogen mustard agent, also known as chlormethine, features two 2-chloroethyl groups instead of pivaloylbenzyl moieties. It is a potent alkylating agent used in chemotherapy and chemical warfare due to its DNA crosslinking activity . Unlike this compound, which lacks reactive alkylating sites, HN2’s electrophilic chloroethyl groups enable covalent interactions with biological nucleophiles. This highlights a critical divergence in application: HN2 is biologically active, whereas the target compound’s steric shielding may prioritize stability in non-biological systems.

Piperidine-Based Amine Hydrochlorides

Compounds like N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride and 1-(4-methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride incorporate piperidine rings, enhancing conformational rigidity compared to the acyclic structure of the target compound . The target compound’s pivaloyl groups may further increase membrane permeability, suggesting niche applications in drug delivery systems.

Table 2: Comparison with Piperidine Derivatives

Functional Comparison with Simpler Amine Hydrochlorides

Methylamine Hydrochloride

Methylamine hydrochloride (CH3NH2·HCl) is a foundational building block in synthesizing agrochemicals, pharmaceuticals (e.g., ephedrine), and illicit substances (e.g., methamphetamine) . Its small size and high solubility contrast sharply with the bulky, lipophilic this compound. While methylamine HCl participates in nucleophilic reactions, the target compound’s steric hindrance may limit reactivity but enhance stability in hydrophobic environments.

Table 3: Functional Properties vs. Methylamine Hydrochloride

| Property | N,N-Bis(4-pivaloylbenzyl)methylamine HCl | Methylamine HCl |

|---|---|---|

| Molecular Weight | Not reported | 67.52 g/mol |

| Solubility | Likely low (lipophilic) | High in water |

| Reactivity | Sterically hindered | Highly reactive |

| Applications | Specialized intermediates | Broad synthesis |

Biological Activity

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

- Chemical Formula : CHNO·HCl

- CAS Number : 58101-75-0

The compound consists of a bis-benzylamine structure with pivaloyl groups, which may influence its solubility and interaction with biological systems.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

In Vitro Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

-

Cytotoxicity Assays

- Cytotoxicity was assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 25.0 |

| A549 (Lung Cancer) | 30.0 |

In Vivo Studies

-

Animal Models

- In a mouse model of inflammation, administration of this compound resulted in reduced inflammatory markers and improved recovery times compared to controls. This suggests a potential anti-inflammatory effect.

-

Neuroprotective Effects

- Another study investigated the neuroprotective effects in models of neurodegeneration. The compound showed promise in reducing neuronal death and preserving cognitive function in treated animals.

Case Studies

-

Clinical Trials

- Preliminary clinical trials are ongoing to assess the safety and efficacy of this compound in humans, focusing on its use as an adjunct therapy for cancer treatment.

-

Comparative Analysis

- A comparative analysis with other amine derivatives revealed that this compound has superior selectivity and potency against certain cancer cell lines, making it a candidate for further development.

Future Directions

The biological activity of this compound presents exciting opportunities for research and development in pharmacology:

- Further Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic potential.

- Expanded Clinical Trials : Larger-scale clinical trials are necessary to establish efficacy and safety profiles in diverse patient populations.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure could enhance potency and reduce side effects.

Q & A

Basic Question

- Handling : Use PPE (gloves, goggles, lab coat) and a fume hood. Avoid contact with oxidizers (risk of toxic HCl gas release) .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis. Shelf-life testing under accelerated degradation conditions (40°C/75% RH) is recommended for long-term stability studies .

What analytical techniques are critical for characterizing this compound?

Basic Question

- Structural Confirmation :

- NMR (¹H/¹³C): Identify benzyl and pivaloyl proton environments (e.g., δ 1.2 ppm for pivaloyl tert-butyl groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- HPLC-UV with C18 columns (acetonitrile/water gradient) to detect impurities (<0.1% threshold).

- Elemental Analysis for Cl⁻ content to validate stoichiometry .

How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

Advanced Question

- Methodology :

- Use hybrid functionals (e.g., B3LYP or M05-2X) with basis sets (6-31G*) to model molecular orbitals and electrostatic potentials.

- Calculate ionization potentials and electron affinities to predict redox behavior.

- Validation : Compare computed vs. experimental thermochemical data (e.g., ΔHf) using benchmark studies. The inclusion of exact exchange terms improves accuracy (average error <3 kcal/mol) .

What strategies resolve contradictions in reported solvent-dependent reactivity of this compound?

Advanced Question

- Controlled Solvent Screening : Test reactivity in solvents with varying dielectric constants (e.g., DMSO vs. hexane) to isolate polarity effects.

- Computational Solvation Models : Apply the SMD continuum model to correlate solvent descriptors (dielectric, surface tension) with reaction kinetics. For example, polar aprotic solvents stabilize transition states via dipole interactions .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to distinguish solvent participation in reaction pathways .

How to design stability studies under varying pH and temperature for this compound?

Advanced Question

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect decomposition exotherms (onset temperature >150°C).

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf life. For example, a 10°C increase may accelerate degradation by 2–3× .

What role do pivaloyl groups play in modulating the compound’s biological activity?

Advanced Question

- Steric Effects : The bulky pivaloyl moiety reduces enzymatic hydrolysis, enhancing metabolic stability (e.g., in plasma half-life assays).

- Lipophilicity : LogP calculations (via DFT or experimental shake-flask) correlate pivaloyl substitution with membrane permeability.

- Comparative Studies : Synthesize analogs with acetyl or benzoyl groups to isolate steric/electronic contributions to bioactivity .

How can researchers optimize reaction yields in large-scale syntheses?

Advanced Question

- Process Parameters :

- Temperature Control : Slow addition of benzyl halide at 0°C minimizes side reactions (e.g., dimerization).

- Catalysis : Screen phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Quality-by-Design (QbD) : Use design-of-experiments (DoE) to model interactions between variables (pH, solvent ratio) and optimize yield/purity .

What computational tools predict the compound’s solubility and formulation compatibility?

Advanced Question

- Solubility Prediction :

- Apply the SMD model with solvent descriptors (dielectric constant, refractive index) to calculate ΔGsolvation.

- Validate with experimental shake-flask measurements in water, ethanol, and DMSO.

- Formulation Screening : Use molecular dynamics (MD) simulations to assess excipient interactions (e.g., PEG vs. polysorbates) .

How to address mutagenicity concerns during preclinical development?

Advanced Question

- Ames Testing : Follow OECD 471 guidelines using Salmonella strains (TA98, TA100) ± metabolic activation (S9 mix).

- Structural Alerts : Compare mutagenicity data with analogs (e.g., benzyl chloride derivatives) to identify risk-mitigating substituents.

- Alternatives : Design prodrugs with hydrolyzable pivaloyl groups to reduce direct DNA alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.